molecular formula C8H14Cl2N2O2 B12337438 O-[[3-(aminooxymethyl)phenyl]methyl]hydroxylamine;dihydrochloride

O-[[3-(aminooxymethyl)phenyl]methyl]hydroxylamine;dihydrochloride

Cat. No.: B12337438
M. Wt: 241.11 g/mol
InChI Key: VDRIBMWOZMIDJV-UHFFFAOYSA-N
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Description

O-[[3-(aminooxymethyl)phenyl]methyl]hydroxylamine;dihydrochloride is a chemical compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an aminooxymethyl group attached to a phenyl ring, further linked to a hydroxylamine moiety. The dihydrochloride form indicates the presence of two hydrochloride ions, which often enhance the compound’s solubility and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-[[3-(aminooxymethyl)phenyl]methyl]hydroxylamine;dihydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Aminooxymethyl Intermediate: This step involves the reaction of a phenylmethyl halide with hydroxylamine under basic conditions to form the aminooxymethyl intermediate.

    Hydroxylamine Addition: The intermediate is then reacted with hydroxylamine hydrochloride in the presence of a base to introduce the hydroxylamine group.

    Formation of the Dihydrochloride Salt: The final step involves the addition of hydrochloric acid to form the dihydrochloride salt, enhancing the compound’s solubility and stability.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

O-[[3-(aminooxymethyl)phenyl]methyl]hydroxylamine;dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.

    Reduction: Reduction reactions can convert the hydroxylamine group to an amine.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

The major products formed from these reactions include oximes, nitroso compounds, amines, and substituted phenyl derivatives.

Scientific Research Applications

O-[[3-(aminooxymethyl)phenyl]methyl]hydroxylamine;dihydrochloride has diverse applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an intermediate in drug synthesis.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of O-[[3-(aminooxymethyl)phenyl]methyl]hydroxylamine;dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and the functional groups present. The aminooxymethyl and hydroxylamine groups play crucial roles in these interactions, often forming covalent bonds with target molecules.

Comparison with Similar Compounds

Similar Compounds

    Hydroxylamine Hydrochloride: Shares the hydroxylamine group but lacks the phenyl and aminooxymethyl groups.

    Phenylhydroxylamine: Contains the phenyl and hydroxylamine groups but lacks the aminooxymethyl group.

    Aminooxymethylbenzene: Contains the phenyl and aminooxymethyl groups but lacks the hydroxylamine group.

Uniqueness

O-[[3-(aminooxymethyl)phenyl]methyl]hydroxylamine;dihydrochloride is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C8H14Cl2N2O2

Molecular Weight

241.11 g/mol

IUPAC Name

O-[[3-(aminooxymethyl)phenyl]methyl]hydroxylamine;dihydrochloride

InChI

InChI=1S/C8H12N2O2.2ClH/c9-11-5-7-2-1-3-8(4-7)6-12-10;;/h1-4H,5-6,9-10H2;2*1H

InChI Key

VDRIBMWOZMIDJV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)CON)CON.Cl.Cl

Origin of Product

United States

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